![molecular formula C13H24O6S3Sn B13765396 2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate CAS No. 59118-77-3](/img/structure/B13765396.png)
2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate is a chemical compound with the molecular formula C13H24O6S3Sn and a molecular weight of 491.2 g/mol It is known for its unique structure, which includes a methylstannylidyne core bonded to three thio groups and three ethyl acetate groups
准备方法
The synthesis of 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate typically involves the reaction of methylstannylidyne with thioethanol and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular components.
Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its unique chemical properties.
作用机制
The mechanism by which 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The thio groups can form strong bonds with metal ions, making it useful in catalysis and other applications. The acetate groups provide solubility and reactivity, allowing the compound to participate in various chemical reactions.
相似化合物的比较
Similar compounds to 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate include other organotin compounds with thio and acetate groups. These compounds share some chemical properties but differ in their specific structures and reactivities. For example:
2,2’,2’'-[(Ethylstannylidyne)tris(thio)]triethyl triacetate: Similar structure but with an ethyl group instead of a methyl group.
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl trimethylate: Similar structure but with methyl groups instead of acetate groups.
属性
CAS 编号 |
59118-77-3 |
|---|---|
分子式 |
C13H24O6S3Sn |
分子量 |
491.2 g/mol |
IUPAC 名称 |
2-[bis(2-acetyloxyethylsulfanyl)-methylstannyl]sulfanylethyl acetate |
InChI |
InChI=1S/3C4H8O2S.CH3.Sn/c3*1-4(5)6-2-3-7;;/h3*7H,2-3H2,1H3;1H3;/q;;;;+3/p-3 |
InChI 键 |
SYPKACFPRZOONJ-UHFFFAOYSA-K |
规范 SMILES |
CC(=O)OCCS[Sn](C)(SCCOC(=O)C)SCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


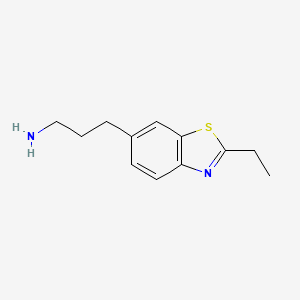
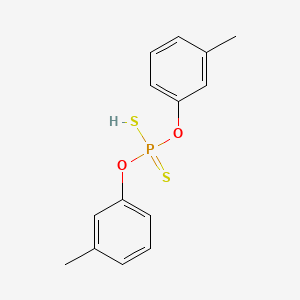
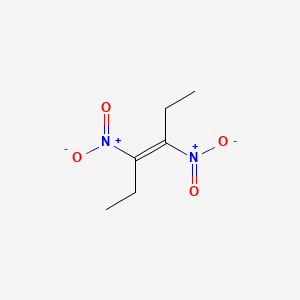

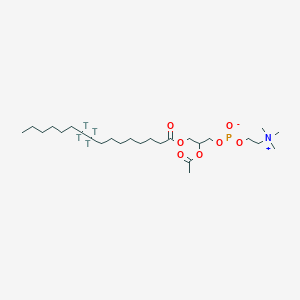
![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
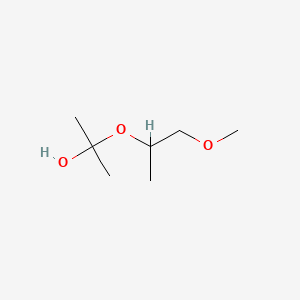
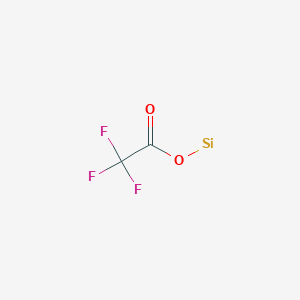
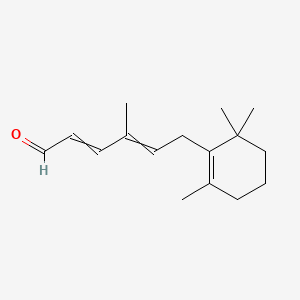
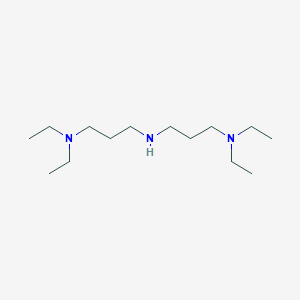
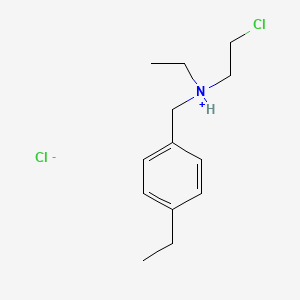
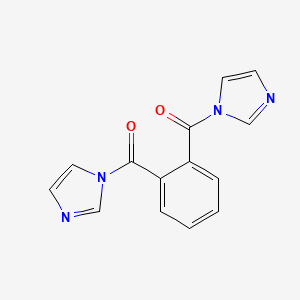
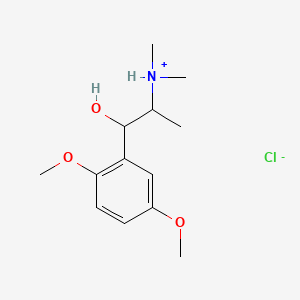
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
